4-benzoylbenzyl 4-methyl-3-nitrobenzoate
Description
4-Benzoylbenzyl 4-methyl-3-nitrobenzoate is a nitroaromatic ester characterized by a 4-methyl-3-nitrobenzoate core esterified to a 4-benzoylbenzyl group. This structural complexity renders it valuable in materials science and medicinal chemistry, particularly in applications requiring tailored crystallinity or targeted bioactivity .
Properties
IUPAC Name |
(4-benzoylphenyl)methyl 4-methyl-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO5/c1-15-7-10-19(13-20(15)23(26)27)22(25)28-14-16-8-11-18(12-9-16)21(24)17-5-3-2-4-6-17/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKPIQFHPKKIED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OCC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoylbenzyl 4-methyl-3-nitrobenzoate typically involves a multi-step process. One common method is the esterification of 4-methyl-3-nitrobenzoic acid with 4-benzoylbenzyl alcohol. This reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of automated systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Benzoylbenzyl 4-methyl-3-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.
Major Products Formed
Reduction: 4-Benzoylbenzyl 4-methyl-3-aminobenzoate.
Oxidation: 4-Benzoylbenzoic acid and 4-methyl-3-nitrobenzoic acid.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
4-Benzoylbenzyl 4-methyl-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a model compound for studying esterification and aromatic substitution reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-benzoylbenzyl 4-methyl-3-nitrobenzoate depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with nucleophiles in the cell, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The following table and analysis highlight key structural analogs, emphasizing how functional group variations influence physicochemical properties and applications.
Table 1: Structural and Functional Comparison
| Compound Name | Structural Features | Key Properties/Applications | Reference |
|---|---|---|---|
| Brucinium 4-methyl-3-nitrobenzoate 0.5 hydrate | 4-Methyl-3-nitrobenzoate ester complexed with brucine | High crystallinity for laser/sensor applications; enhanced thermal stability | |
| Methyl 4-methyl-3-[(4-nitrobenzoyl)amino]benzoate | 4-Methyl-3-nitrobenzoate with 4-nitrobenzoylamino substituent | Increased hydrogen bonding potential; potential kinase inhibition | |
| 4-Oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-methyl-3-nitrobenzoate | 4-Methyl-3-nitrobenzoate linked to a pyran-thiadiazole system | Broad-spectrum bioactivity (e.g., antimicrobial, enzyme inhibition) | |
| Ethyl 4-methyl-3-nitrobenzoate | Simple ethyl ester of 4-methyl-3-nitrobenzoic acid | Intermediate in organic synthesis; lower lipophilicity compared to bulkier esters | |
| Quinolin-8-yl 4-nitrobenzoate | 4-Nitrobenzoate ester linked to quinoline | Antimicrobial activity due to quinoline moiety; lacks methyl group’s electronic modulation |
Functional Group Impact on Properties
Electronic Effects
- The 3-nitro group in 4-benzoylbenzyl 4-methyl-3-nitrobenzoate creates a strong electron-withdrawing effect, polarizing the aromatic ring and enhancing reactivity in electrophilic substitutions. This contrasts with Quinolin-8-yl 4-nitrobenzoate, where the nitro group at the 4-position results in a different dipole orientation, reducing steric hindrance but limiting electronic diversity .
- The 4-methyl group donates electrons via hyperconjugation, moderating the nitro group’s deactivating effect. In Ethyl 4-methyl-3-nitrobenzoate , this balance improves solubility in apolar solvents compared to unmethylated analogs .
Steric and Supramolecular Effects
- The benzoylbenzyl group in the target compound introduces significant steric bulk, hindering rotational freedom and promoting ordered crystal packing. This property is absent in simpler esters like Ethyl 4-methyl-3-nitrobenzoate , which exhibit lower melting points and reduced crystallinity .
- In 4-Oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-methyl-3-nitrobenzoate, the pyran-thiadiazole system enables intermolecular hydrogen bonding, a feature less pronounced in the target compound due to its non-polar benzoyl group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
